1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride
Overview
Description
1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the alkylation of piperidine with 4-methylbenzyl chloride, followed by carboxylation to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted piperidines, alcohols, and amines .
Scientific Research Applications
1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to changes in neurotransmitter levels, enzyme inhibition, or receptor activation, depending on the specific target .
Comparison with Similar Compounds
1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant properties.
1-Benzylpyrrolidine-3-amine derivatives: These compounds have shown potential in the treatment of Alzheimer’s disease due to their antiaggregatory and antioxidant effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11-4-6-12(7-5-11)9-15-8-2-3-13(10-15)14(16)17;/h4-7,13H,2-3,8-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCKVSQCPOYEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-35-8 | |
Record name | 3-Piperidinecarboxylic acid, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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